molecular formula C14H15F2NO3 B3010496 1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one CAS No. 2189499-01-0

1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one

Cat. No. B3010496
CAS RN: 2189499-01-0
M. Wt: 283.275
InChI Key: GEHKYDOIGFGGFW-UHFFFAOYSA-N
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Description

“1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one” is a chemical compound that has been investigated for its potential use as a drug . It is a chalcone derivative, a class of compounds known for their antiviral activities .


Molecular Structure Analysis

The molecular structure of “1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one” has been investigated via computational assessment and molecular docking approach . The geometric parameters (bond lengths and bond angles) are in good agreement with the experimental values available in the literature .


Chemical Reactions Analysis

The chemical reactivity of “1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one” has been studied using computational methods . The study included analysis of Frontier molecular orbitals, chemical reactivity descriptors, and nonlinear optical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one” have been analyzed using computational methods . This includes analysis of the molecule’s geometrical parameters, Frontier molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, natural bond orbital, mulliken population analysis, molecular electrostatic potential map and thermodynamic properties .

Future Directions

The molecule “1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one” has been suggested as a potential drug candidate against COVID-19 . Therefore, future research could focus on further investigating its antiviral properties and potential use in treating COVID-19 .

properties

IUPAC Name

1-[2-[4-(difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO3/c1-2-13(18)17-7-8-19-12(9-17)10-3-5-11(6-4-10)20-14(15)16/h2-6,12,14H,1,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHKYDOIGFGGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOC(C1)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one

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